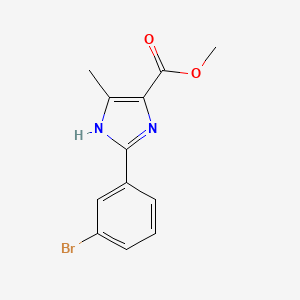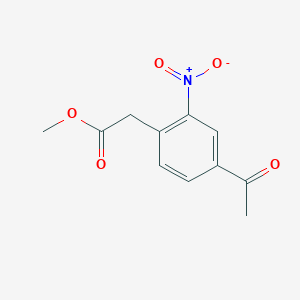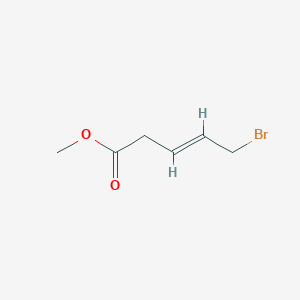![molecular formula C11H12N2O2 B13678086 Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678086.png)
Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The imidazo[1,5-a]pyridine scaffold is recognized for its potential in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts and solvents such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) over palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of materials with unique optical and electronic properties.
作用機序
The mechanism of action of Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
類似化合物との比較
Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
- Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate
These compounds share the imidazo[1,5-a]pyridine scaffold but differ in their functional groups and substitution patterns, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-7-9-6-4-5-8(2)13(9)10/h4-7H,3H2,1-2H3 |
InChIキー |
CGJMGXOLRDUQKH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=C2N1C(=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)







![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)

![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)

